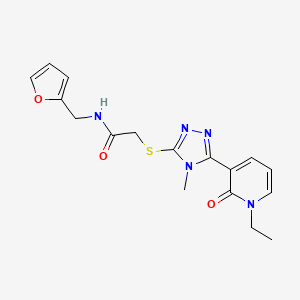

N-methyl-N-acetyl-3,4-methylenedioxybenzylamine

描述

SY-640 是一种化学化合物,被称为乙酰胺衍生物。它显示出显着的保肝作用,这意味着它可以保护肝脏免受损伤。 该化合物已被研究用于其降低丙酸杆菌和脂多糖在小鼠中诱导的肝损伤的能力 .

作用机制

Target of Action

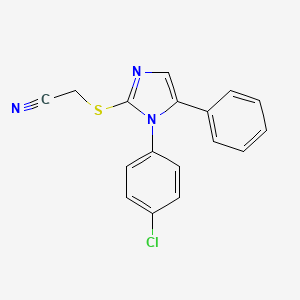

SY-640, also known as N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide or N-methyl-N-acetyl-3,4-methylenedioxybenzylamine, is a small molecule drug It has been associated with liver diseases and digestive system disorders .

Mode of Action

SY-640 has been found to have a hepatoprotective effect . It inhibits the covalent binding of carcinogenic benzo(a)pyrene to mouse hepatocyte nuclear DNA . This inhibition is achieved by increasing the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity . The compound forms a metabolic-intermediate (MI) complex with cytochrome P-450, which may partially explain its inhibitory effect .

Biochemical Pathways

SY-640 affects the biochemical pathways involved in the metabolic activation of carcinogens in liver microsomes . It increases the content of cytochrome P-450, a key enzyme in these pathways . Additionally, it influences the aminopyrine demethylase activity, another important component of these pathways .

Pharmacokinetics

It has been found that the compound’s hepatoprotective activity is significant when administered orally at a dose of 150 mg/kg once daily for three days .

Result of Action

The administration of SY-640 results in a marked inhibition of the covalent binding of 3H-benzo(a)pyrine to mouse hepatocyte nuclear DNA, both in vitro and in vivo . This suggests that SY-640 has a protective effect against the damage caused by carcinogens in the liver .

Action Environment

The action of SY-640 is influenced by environmental factors such as the presence of carcinogens and the state of the liver microsomal enzymes . Its efficacy in inhibiting the binding of carcinogens to DNA and its stability may be affected by these factors .

生化分析

Biochemical Properties

SY-640 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in liver function. For instance, it has been found to significantly increase the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . These interactions highlight the biochemical significance of SY-640.

Cellular Effects

SY-640 has notable effects on various types of cells and cellular processes. It influences cell function by reducing liver injury induced by Propionibacterium acnes and Lipopolysaccharide in mice . This suggests that SY-640 may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SY-640 involves its interactions with biomolecules and its influence on gene expression. It forms a metabolic-intermediate (MI) complex when incubated with NADPH-reduced mouse liver microsomes . This interaction with cytochrome P-450 may partially explain why SY-640 could inhibit covalent-binding of BP to mouse hepatocyte DNA in vitro .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, SY-640 exhibits changes in its effects. For instance, it has been observed that the hepatic microsomal aminopyrine demethylase activity is obviously inhibited two hours after oral administration of SY-640 . This suggests that SY-640 may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of SY-640 vary with different dosages in animal models. For example, oral administration of SY-640 at a dose of 150 mg/kg once daily for three days significantly increases the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . A single administration was without effect .

Metabolic Pathways

SY-640 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450 and aminopyrine demethylase . These interactions could influence metabolic flux or metabolite levels.

准备方法

合成路线和反应条件

SY-640 的合成涉及在受控条件下特定前体的反应。详细的合成路线和反应条件通常是制造商的专有信息。它通常涉及通过一系列化学反应(包括乙酰化和酰胺键形成)形成乙酰胺结构。

工业生产方法

SY-640 的工业生产将涉及将实验室合成方法扩大规模以生产更大的数量。这将需要优化反应条件、纯化工艺和质量控制措施,以确保最终产品的稳定性和纯度。

化学反应分析

反应类型

SY-640 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件

涉及 SY-640 的反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应的条件通常涉及受控的温度、压力和 pH 值,以确保预期的结果。

形成的主要产物

SY-640 反应形成的主要产物取决于所用试剂和具体的反应条件。例如,氧化可能会产生不同的氧化衍生物,而还原可能会产生化合物的还原形式。

科学研究应用

SY-640 具有广泛的科学研究应用,包括:

化学: 它被用作模型化合物来研究乙酰胺衍生物及其化学性质。

生物学: SY-640 被研究用于其对细胞过程的影响及其作为治疗剂的潜力。

医学: SY-640 的保肝作用使其成为开发治疗肝病的药物的候选药物。

工业: SY-640 可用于开发药物和其他化学产品。

作用机理

SY-640 的作用机制涉及它与肝脏中特定的分子靶点和通路相互作用。 它已被证明可以抑制白细胞功能相关抗原-1 的表达并减少肝脏浸润细胞的数量 . 这有助于减轻肝损伤并促进肝脏健康。

相似化合物的比较

SY-640 因其强大的保肝作用而与其他乙酰胺衍生物不同。类似的化合物包括其他乙酰胺衍生物和保肝剂,例如:

- 乙酰磷酸盐(锂钾)

- 3-吲哚丙酸

- H-Val-Ala-OH

- 氨基己二酸

- D-苏氨酸

- 异维A酸

- H-Gly-Pro-OH

- 2-甲基苯乙酮

这些化合物可能具有一些相似的性质,但它们的具体化学结构和生物活性有所不同。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWDGIYBLGMPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343736 | |

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168705-70-2 | |

| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of SY-640 in protecting against liver injury?

A1: While the exact mechanism is still under investigation, research suggests that SY-640 exerts its hepatoprotective effects through multiple pathways. [, , , , , ] Specifically, studies highlight its ability to:

- Modulate immune response: SY-640 has been shown to reduce the infiltration of immune cells, such as T-lymphocytes and macrophages, into the liver, which play a key role in inflammation and injury. [, , ] It also appears to modulate the expression of cell adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) on these cells, further hindering their migration to the liver. []

- Regulate inflammatory mediators: SY-640 has demonstrated an ability to regulate the levels of key inflammatory mediators involved in liver injury. It inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a cytokine heavily implicated in liver damage, in models of Propionibacterium acnes and lipopolysaccharide-induced liver injury. [, ] Furthermore, SY-640 influences nitric oxide (NO) production, showing a complex interplay where it appears to suppress NO release from macrophages (potentially contributing to reduced toxicity) while enhancing plasma NO levels (potentially promoting beneficial effects). [, , ]

Q2: How does SY-640 interact with Benzo(a)pyrene metabolism and its binding to DNA?

A2: SY-640 demonstrates a protective effect against the carcinogenic potential of Benzo(a)pyrene (BP). [] It inhibits the covalent binding of BP to mouse hepatocyte nuclear DNA both in vitro and in vivo. [] This effect is attributed to several factors:

- Modulation of Cytochrome P450: SY-640 has been observed to influence cytochrome P450 activity, a key enzyme system involved in the metabolic activation of many carcinogens, including BP. While it increases liver microsomal cytochrome P-450 content after repeated administration, it acutely inhibits aminopyrine demethylase activity (a marker of P450 activity) both in vivo and in vitro. [] This suggests a complex interaction with P450, potentially influencing specific isoforms involved in BP bioactivation.

- Metabolic Intermediate Complex Formation: SY-640 forms a metabolic-intermediate (MI) complex with NADPH-reduced mouse liver microsomes. [] This interaction could potentially interfere with the binding of BP to the active site of cytochrome P450, hindering its metabolic activation into reactive intermediates that bind DNA.

Q3: Are there any studies on the pharmacokinetics of SY-640?

A3: While the provided abstracts do not provide detailed pharmacokinetic data, they offer some insights:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)

![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2798387.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

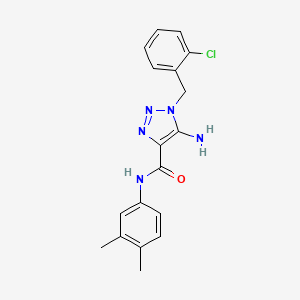

![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)

![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)

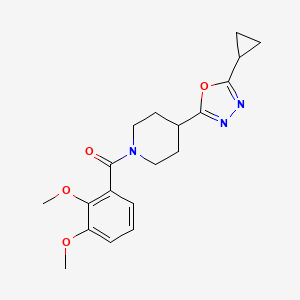

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2798402.png)